(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Overview
Description
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol plays a role in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. The compound has been utilized in the synthesis of pyrazole derivatives , highlighting its application in creating compounds with potential pharmacological activities. For instance, microwave-assisted synthesis has facilitated the efficient production of pharmaceutical pyrazole derivatives, showcasing the compound's role in streamlining synthetic processes and enabling high-yield reactions (Sharma & Sharma, 2014). This method offers advantages such as shorter reaction times and clean, scalable reactions, underlining the compound's significance in modern synthetic chemistry.
Catalysis and Material Science
In material science and catalysis, This compound has been implicated in the synthesis of nickel complexes . These complexes are notable for their application in the catalytic oligomerization of ethylene, illustrating the compound's utility in facilitating important industrial chemical processes. The synthesis of nickel complexes with bidentate N,O-type ligands, for example, highlights the potential of using these complexes in ethylene oligomerization, with certain systems achieving high turnover frequencies (Kermagoret & Braunstein, 2008). This research underscores the compound's role in developing catalytic systems that can enhance the efficiency and selectivity of chemical transformations.
Properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2)7-15(5-8(11)6-16)10-9(12)13-3-4-14-10/h3-4,8,16H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVEJMZMZWWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=CN=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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